9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one
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Overview
Description
9-[5-(CHLOROMETHYL)-3,4-DIHYDROXYOXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chloromethyl group, a dihydroxyoxolan ring, and a purinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[5-(CHLOROMETHYL)-3,4-DIHYDROXYOXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multiple steps, starting with the chloromethylation of an appropriate precursor. One common method involves the use of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . This reaction is carried out in dichloromethane at low temperatures (5-10°C) to ensure high yields and selectivity.
Industrial Production Methods
For industrial-scale production, the chloromethylation process can be optimized using polystyrene-divinylbenzene as a substrate, with methylal, trioxymethylene, and thionyl chloride as reactants . This method is environmentally friendly and cost-effective, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-[5-(CHLOROMETHYL)-3,4-DIHYDROXYOXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
9-[5-(CHLOROMETHYL)-3,4-DIHYDROXYOXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 9-[5-(CHLOROMETHYL)-3,4-DIHYDROXYOXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural (CMF): A halogenated derivative of hydroxymethylfurfural with similar reactivity.
5-(Bromomethyl)furfural (BMF): Another halogenated analog with comparable chemical properties.
2-Hydroxy-5-chloromethyl-benzaldehyde: Used in the synthesis of Schiff bases and other derivatives.
Uniqueness
The uniqueness of 9-[5-(CHLOROMETHYL)-3,4-DIHYDROXYOXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE lies in its combined structural features, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O4/c11-1-4-6(16)7(17)10(19-4)15-3-14-5-8(15)12-2-13-9(5)18/h2-4,6-7,10,16-17H,1H2,(H,12,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAFNILTVCXJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CCl)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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